Lipophilicity (XLogP) Comparison with Dehydronootkatone (CAS 5090‑63‑1)
The target compound exhibits a computed XLogP of 3.7 [1], whereas the dehydrated analog dehydronootkatone (4,4a,5,6‑tetrahydro‑6‑isopropenyl‑4,4a‑dimethyl‑2(3H)‑naphthalenone, CAS 5090‑63‑1) has a predicted ACD/LogP of 3.49 . The difference of +0.21 log units suggests moderately higher lipophilicity, which can influence skin permeation, odor tenacity (substantivity), and compartmental partitioning in biological assays.
| Evidence Dimension | Lipophilicity (log P) |
|---|---|
| Target Compound Data | XLogP = 3.7 (computed via basechem.org algorithm) |
| Comparator Or Baseline | Dehydronootkatone ACD/LogP = 3.49 (ACD/Labs Percepta v14.0) |
| Quantified Difference | ΔLogP = +0.21 |
| Conditions | In silico prediction; different algorithms (XLogP vs. ACD/LogP); direct experimental log P not available for either compound in the open literature. |
Why This Matters
Even a modest shift in log P can alter the odor detection threshold and the rate of evaporation from a fragrance base, directly affecting formulation performance and cost‑in‑use.
- [1] basechem.org – Computational data for CAS 94201‑75‑9. XLogP = 3.7. View Source
